(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid
Description
(3S)-3-Amino-3-(3-methoxypyridin-2-yl)propanoic acid is a non-proteinogenic β-amino acid characterized by a pyridine ring substituted with a methoxy group at the 3-position and an amino acid backbone in the (3S)-configuration.
The methoxy group on the pyridine ring likely enhances solubility in polar solvents compared to halogenated analogs, while the stereochemistry at the 3-position may influence interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-14-7-3-2-4-11-9(7)6(10)5-8(12)13/h2-4,6H,5,10H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
BLXLAJVRCVQNJA-LURJTMIESA-N |
Isomeric SMILES |
COC1=C(N=CC=C1)[C@H](CC(=O)O)N |
Canonical SMILES |
COC1=C(N=CC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methoxypyridine.
Functional Group Introduction: The pyridine ring is functionalized to introduce the amino and propanoic acid groups. This can be achieved through a series of reactions, including nitration, reduction, and subsequent amination.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxypyridine derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid, which can be further utilized in various synthetic applications.
Scientific Research Applications
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Structural Features
The table below compares (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid with selected analogs:
Physicochemical Properties
- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to brominated (e.g., β3pBrF) or trifluoromethylated analogs (e.g., (S)β3mCF3F) .
- Stereochemical Impact: The (S)-configuration is critical for biological activity, as seen in enantiomers like (R)-2-amino-3-(pyridin-3-yl)propanoic acid, which may exhibit divergent binding affinities .
- Thermal Stability : Pyridine-containing analogs (e.g., and ) show moderate thermal stability, with melting points ranging from 120–124°C for related solids .
Biological Activity
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid, with the CAS number 1269835-48-4, is a compound of interest due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.
Structural Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.21 g/mol |
| CAS Number | 1269835-48-4 |
The structure features an amino acid backbone with a methoxypyridine substituent, which may contribute to its biological activity.
2. Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies on related compounds have demonstrated antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549). For instance, certain derivatives showed IC50 values ranging from 0.17 to 0.36 µM against cancer cell lines, indicating strong activity .
3. Neuroprotective Effects
Pyridine derivatives are also being explored for neuroprotective properties. Compounds with similar structures have been associated with reduced neuroinflammation and improved cognitive function in animal models of neurodegenerative diseases . This suggests that (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid could have applications in treating conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of pyridine derivatives, a compound structurally similar to (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid was tested against Pseudomonas aeruginosa. The results indicated a significant inhibition zone of 30 mm at a concentration of 50 µg/mL, showcasing the potential for this class of compounds in developing new antibiotics .
Case Study 2: Anticancer Activity
Another study investigated a series of methoxypyridine derivatives for their anticancer properties. One derivative exhibited an IC50 value of 0.45 µM against human colon cancer cells (HCT116), suggesting that modifications at the pyridine ring can enhance biological activity . This finding supports further exploration of (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid in cancer research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
